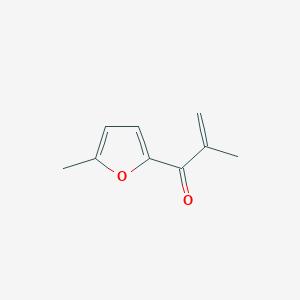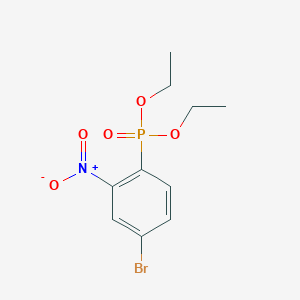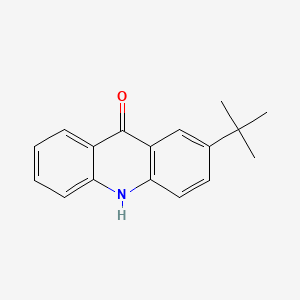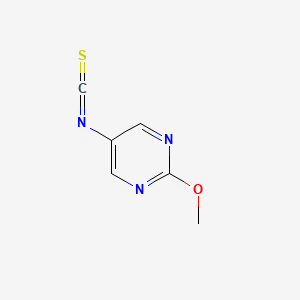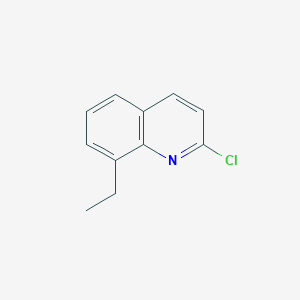
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde is an organic compound with a unique structure that includes a dimethylamino group, a hydroxyphenyl group, and an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxybenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学研究应用
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
作用机制
The mechanism by which 3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its potential anti-inflammatory activity may involve the inhibition of specific enzymes involved in the inflammatory response.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but differs in the presence of a propionic acid moiety instead of the acrylaldehyde group.
4-Aminocoumarin derivatives: Contain a similar aromatic structure but differ in the presence of an aminocoumarin scaffold.
Uniqueness
3-(Dimethylamino)-2-(4-hydroxyphenyl)acrylaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-(dimethylamino)-2-(4-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H13NO2/c1-12(2)7-10(8-13)9-3-5-11(14)6-4-9/h3-8,14H,1-2H3 |
InChI 键 |
QOPBVSMRQHMYIK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


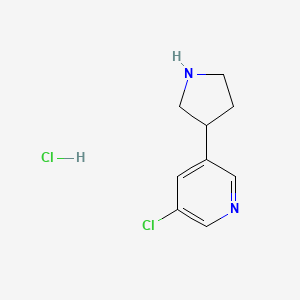
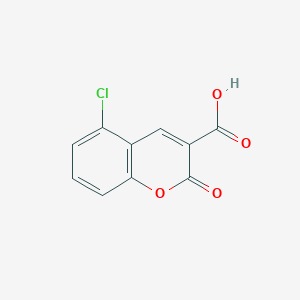

![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

